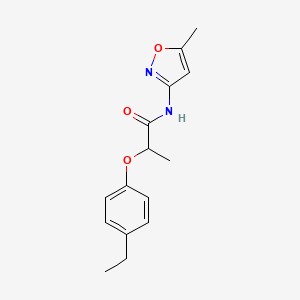
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as IDBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IDBH is a hydrazone derivative of indole, which is a heterocyclic aromatic organic compound. IDBH has been synthesized using different methods, and its properties have been studied extensively.
Wirkmechanismus
The mechanism of action of N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it has been shown to have multiple targets in cells. This compound has been shown to inhibit the activity of DNA topoisomerase I, which is an enzyme that is involved in DNA replication and transcription. It has also been shown to induce apoptosis, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. This compound has been shown to inhibit the activity of histone deacetylase, which is an enzyme that is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest, which is a process that prevents cells from dividing and proliferating. This compound has been shown to induce the expression of p53, which is a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. This compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of immune responses and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for lab experiments, including its ease of synthesis and purification. It is also stable under different experimental conditions and can be easily stored for long periods. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experimental protocols. It also has limited availability, which can make it challenging to obtain for some researchers.
Zukünftige Richtungen
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several potential future directions for scientific research. One of the significant areas of research is in the development of new drugs for the treatment of different diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of research is in the development of new synthetic methods for the preparation of this compound and its derivatives. This can help to improve the yield and purity of this compound, which can make it more accessible for scientific research. Additionally, this compound can be used as a starting material for the synthesis of other hydrazone derivatives, which can have different biological activities and applications.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using different methods, and its properties have been studied extensively. This compound has shown promising results in preclinical studies for the treatment of different diseases, and further research is needed to determine its efficacy and safety in clinical trials. This compound has several potential future directions for scientific research, including the development of new drugs, synthetic methods, and derivatives.
Synthesemethoden
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be synthesized using different methods, including the reaction of 5-iodoindole-2-carboxylic acid with hydrazine hydrate and benzoyl chloride. The reaction takes place in a mixture of ethanol and water, and the product is obtained after purification using recrystallization. Another method involves the reaction of 5-iodoindole-2-carboxaldehyde with benzohydrazide in the presence of acetic acid and refluxing for several hours. The product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various fields of scientific research. One of the significant areas of research has been in the development of new drugs for the treatment of different diseases. This compound has been shown to have anticancer activity against different cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and learning.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O2/c16-10-6-7-12-11(8-10)13(15(21)17-12)18-19-14(20)9-4-2-1-3-5-9/h1-8,17,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHQFDRJNMTSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![3-[(1-ethyl-1H-imidazol-5-yl)methyl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6045497.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6045519.png)

![1-(1-adamantyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-propanamine](/img/structure/B6045532.png)
![methyl 5-ethyl-2-{[(isobutylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B6045547.png)

![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6045570.png)
![3-{[3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045573.png)
![3-methyl-6-(5-phenyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6045585.png)
